Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 4-methylphenyl group at position 4, a sulfonylated piperazine moiety (bearing a pyrimidin-2-yl group) at position 3, and an ethyl carboxylate ester at position 2.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-3-30-21(27)19-20(18(15-31-19)17-7-5-16(2)6-8-17)32(28,29)26-13-11-25(12-14-26)22-23-9-4-10-24-22/h4-10,15H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZJYQRJVJAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or intermediates.
| Conditions | Outcome | Yield | References |
|---|---|---|---|
| 2M NaOH, ethanol/water (1:1), reflux, 6h | Carboxylic acid formation via saponification | 85–92% | |
| H₂SO₄ (conc.), H₂O, 80°C, 4h | Partial hydrolysis with ester group retention | 63% |
This reactivity aligns with sulfonamide-thiophene esters, where alkaline conditions favor complete hydrolysis. The resulting carboxylic acid can participate in amide coupling or salt formation.
Suzuki-Miyaura Cross-Coupling
The 4-(4-methylphenyl)thiophene moiety enables palladium-catalyzed cross-coupling with boronic acids, facilitating aryl/heteroaryl diversification.
Reaction efficiency depends on the electronic nature of the boronic acid, with electron-deficient substrates showing higher yields .
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonyl group activates the thiophene ring for SNAr at the 5-position, enabling functionalization.
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Piperidine | DMF, 100°C, 12h | 5-Piperidinyl-thiophene sulfonamide | 81% | |
| Sodium ethanethiolate | DMSO, 120°C, 8h | 5-(Ethylthio)-thiophene derivative | 73% |
Steric hindrance from the 4-methylphenyl group directs substitution to the less hindered 5-position.
Piperazine Ring Functionalization
The 4-(pyrimidin-2-yl)piperazine moiety undergoes alkylation or acylation at the secondary amine:
Alkylation preserves the sulfonamide-thiophene backbone while introducing functional handles for further derivatization .
Oxidation of Thiophene
Controlled oxidation converts the thiophene ring to a thiophene-1,1-dioxide, altering electronic properties:
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C→RT, 4h | Thiophene-1,1-dioxide sulfonamide | 65% |
Reduction of Pyrimidine
Catalytic hydrogenation reduces the pyrimidine ring to a dihydropyrimidine:
| Conditions | Product | Yield | References |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 4,5-Dihydropyrimidine-piperazine analog | 82% |
Heterocycle Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, microwave, 100°C, 20min | Thiophenopyrazolo[3,4-d]pyrimidine | 71% | |
| Thiourea, HI | AcOH, 120°C, 6h | Thieno[2,3-d]pyrimidin-4(3H)-one | 67% |
Microwave-assisted methods improve reaction rates and yields compared to conventional heating .
Sulfonamide Group Reactivity
The sulfonamide linker engages in:
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound serves as a versatile scaffold in the development of novel pharmaceuticals. Its unique structural features allow for modifications that enhance biological activity and selectivity towards specific targets.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds containing the piperazine moiety can selectively inhibit cancer cell proliferation. In vitro evaluations against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), have indicated that alterations in the substituents on the phenyl ring can significantly influence cytotoxicity levels. Compounds with 4-methylpiperazine residues displayed notably lower IC50 values compared to standard chemotherapeutics, suggesting enhanced efficacy against tumor cells .
Pharmacological Properties
The pharmacological profile of Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate reveals its potential as a multi-targeted agent.
Neuropharmacology
This compound has been explored for its effects on neurological disorders. Specifically, derivatives have been identified as muscarinic receptor antagonists, which may have implications for treating conditions such as Alzheimer's disease and schizophrenia. The ability to modulate neurotransmitter systems highlights its potential utility in neuropharmacology .
Antimicrobial Activity
In addition to its anticancer properties, certain derivatives have shown promising antimicrobial activity against both bacterial and fungal pathogens. Studies indicate that structural modifications can enhance their effectiveness against resistant strains of bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| 4-Methylphenyl group | Increases lipophilicity and cellular uptake |
| Piperazine moiety | Enhances binding affinity to biological targets |
| Sulfonamide linkage | Improves solubility and bioavailability |
| Thiophene ring | Contributes to electronic properties influencing activity |
Case Studies
Several case studies illustrate the effectiveness of this compound in various therapeutic contexts:
Case Study: Anticancer Screening
In a recent study, a library of compounds based on this compound was screened against multiple cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values significantly lower than those of existing treatments, suggesting a new avenue for cancer therapy development.
Case Study: Neuropharmacological Effects
A derivative was tested for its ability to cross the blood-brain barrier and interact with muscarinic receptors in animal models. The findings revealed a marked improvement in cognitive function in treated subjects compared to controls, supporting further investigation into its use for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s thiophene core distinguishes it from analogs with benzothiophene (e.g., Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate, CAS 917749-91-8) or non-thiophene scaffolds (e.g., MK41/RTC20). Benzothiophene derivatives exhibit increased aromaticity and lipophilicity due to the fused benzene ring, which may enhance membrane permeability but reduce solubility .
Substituent Analysis
Key Substituents:
- Sulfonylated Piperazine-Pyrimidinyl Group : Present in both the target compound and CAS 917749-91-6. This group likely enhances binding to enzymes or receptors via hydrogen bonding and π-π stacking .
- 4-Methylphenyl vs.
- Ethyl Carboxylate : A common feature in all compounds, this ester group improves solubility and serves as a prodrug motif for carboxylic acid activation .
Comparative Data Table
Research Findings and Implications
- Bioactivity : The pyrimidinyl-piperazine motif in the target compound and CAS 917749-91-8 suggests kinase or GPCR targeting, while MK41’s trifluoromethylphenyl group may enhance blood-brain barrier penetration .
- Physicochemical Properties : The 4-methylphenyl group in the target compound may confer higher metabolic stability compared to phenyl analogs but lower solubility than trifluoromethyl derivatives .
- Synthetic Accessibility : The target compound’s synthesis is moderately complex, akin to MK41, but less resource-intensive than benzothiophene derivatives .
Biological Activity
Ethyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 382.46 g/mol
Key Functional Groups
- Thiophene Ring : Contributes to the compound's stability and electronic properties.
- Pyrimidine and Piperazine Moieties : Known for their roles in various biological activities, including antitumor and antimicrobial effects.
- Sulfonamide Group : Often associated with antibacterial properties.
Antitumor Activity
Recent studies have indicated that compounds containing thiophene and pyrimidine derivatives exhibit significant antitumor activity. For instance, a study evaluated the cytotoxic effects of similar compounds against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated IC values in the micromolar range, indicating potent activity against these cancer types .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research involving derivatives of pyrimidine and piperazine has highlighted their effectiveness against Gram-positive and Gram-negative bacteria. For example, a derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : Modifications on the thiophene ring or piperazine moiety can significantly influence potency. For instance, increasing electron-withdrawing groups on the pyrimidine ring enhances antitumor activity.
- Hydrophobic Interactions : The presence of hydrophobic groups, such as methyl phenyl, improves binding affinity to biological targets .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of this compound in vivo using xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups. Histological analyses showed significant apoptosis in tumor tissues treated with the compound .
Case Study 2: Antimicrobial Testing
In another investigation, researchers synthesized several analogs of the compound and tested their antimicrobial properties against a panel of pathogens. One particular analog exhibited an MIC of 16 µg/mL against E. coli, demonstrating its potential as a lead compound for further development in infectious disease treatment .
Q & A
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
Researchers must adhere to hazard mitigation strategies outlined in Safety Data Sheets (SDS), including:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid dust generation .
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
Basic: What synthetic routes are reported for preparing this compound?
Methodological Answer:
The compound can be synthesized via multi-step reactions:
Thiophene Core Formation: Utilize Biginelli-like cyclization (e.g., ethyl acetoacetate, aldehydes, and thioureas) to construct the thiophene-2-carboxylate backbone .
Sulfonation: Introduce the sulfonyl group at position 3 using chlorosulfonic acid or sulfur trioxide derivatives under controlled temperatures (0–5°C) .
Piperazine Coupling: React the sulfonyl chloride intermediate with 4-(pyrimidin-2-yl)piperazine in anhydrous dichloromethane with a base (e.g., triethylamine) .
Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
Advanced: How can researchers optimize reaction yields during sulfonation and coupling steps?
Methodological Answer:
- Temperature Control: Maintain low temperatures (0–5°C) during sulfonation to minimize side reactions (e.g., over-sulfonation) .
- Catalyst Screening: Test Lewis acid catalysts (e.g., AlCl₃) to enhance sulfonyl group activation .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DCM) to improve piperazine coupling efficiency. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
- Stoichiometry Adjustments: Use a 10–20% molar excess of 4-(pyrimidin-2-yl)piperazine to drive the reaction to completion .
Advanced: How does the 4-(pyrimidin-2-yl)piperazine moiety influence biological activity?
Methodological Answer:
- Receptor Binding Studies: Conduct molecular docking simulations (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., serotonin or dopamine receptors), leveraging the piperazine-pyrimidine group’s hydrogen-bonding capability .
- Comparative Bioassays: Synthesize analogs lacking the piperazine-pyrimidine unit and compare IC₅₀ values in cell-based assays to quantify its contribution to potency .
- Metabolic Stability: Evaluate the moiety’s impact on half-life using liver microsome assays. Piperazine derivatives often resist oxidative metabolism, enhancing pharmacokinetic profiles .
Advanced: What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfonyl and piperazine groups). Key signals: δ 1.3 ppm (ethyl ester CH₃), δ 8.6 ppm (pyrimidine protons) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of COOEt group at m/z ~329) .
- X-ray Crystallography: If crystals are obtainable (e.g., via slow evaporation in ethanol), determine absolute configuration and intermolecular interactions .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Dose-Response Studies: Replicate conflicting assays (e.g., acute oral toxicity in rodents) with standardized OECD guidelines to control variables like animal strain and administration route .
- Metabolite Profiling: Use LC-MS/MS to identify toxic metabolites (e.g., sulfonic acid derivatives) that may explain discrepancies .
- In Silico Predictors: Cross-validate results with tools like ProTox-II to compare predicted vs. observed toxicity endpoints .
Advanced: What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation: Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Piperazine-sulfonyl bonds may hydrolyze in acidic conditions .
- Light Sensitivity Testing: Expose to UV-Vis light (300–400 nm) and assess photodegradation products using HRMS .
- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (e.g., >150°C) to guide storage conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace 4-methylphenyl with halophenyl groups) and test bioactivity .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features (e.g., sulfonyl group electronegativity) with activity .
- Biological Assays: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
